molecular formula C27H24N4O B2972225 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-33-4

7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2972225
CAS No.: 477228-33-4
M. Wt: 420.516
InChI Key: BPWLWNHYOBSARB-UHFFFAOYSA-N
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Description

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 7-position substitution: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety .
  • 5-position substitution: A phenyl group, enhancing lipophilicity and π-stacking interactions .

The compound’s design leverages substituent diversity to optimize target binding, solubility, and pharmacokinetics.

Properties

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O/c1-19(20-9-5-3-6-10-20)30-26-25-24(21-11-7-4-8-12-21)17-31(27(25)29-18-28-26)22-13-15-23(32-2)16-14-22/h3-19H,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLWNHYOBSARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to a class of pyrrolo[2,3-d]pyrimidines, which have garnered attention due to their potential biological activities, particularly in cancer therapy and as inhibitors of various receptor tyrosine kinases. This article explores the synthesis, structure-activity relationships, and biological activities of this compound, emphasizing its antitumor properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}

This structure features a pyrrolo[2,3-d]pyrimidine core with substitutions that enhance its biological activity. The presence of a 4-methoxyphenyl and 5-phenyl group is significant for its binding affinity and selectivity towards specific targets.

Synthesis

The synthesis of 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been achieved through various methods involving nucleophilic substitution reactions. The process typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity and yield .

Antitumor Activity

Recent studies have demonstrated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was evaluated for its ability to induce apoptosis in cancer cells. The mechanism primarily involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as p53 and the modulation of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the influence of various substituents on the biological activity of pyrrolo[2,3-d]pyrimidines. Key findings include:

  • The 4-methoxy group enhances lipophilicity and improves binding affinity to target receptors.
  • The 5-phenyl substitution is critical for maintaining activity against specific kinases like CSF1R (Colony-stimulating factor 1 receptor) while minimizing off-target effects on EGFR (Epidermal growth factor receptor) .

Case Studies

  • Cell Line Studies : In vitro studies using DLD-1 and HT-29 colon cancer cell lines showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. IC50 values were recorded at approximately 0.39 µM for DLD-1 and 0.15 µM for HT-29 cells, indicating potent antitumor activity compared to reference compounds which had higher IC50 values (>1 µM) .
  • Mechanistic Studies : Flow cytometry assays demonstrated that treatment with this compound resulted in increased caspase activity and changes in mitochondrial membrane potential, confirming its role in apoptosis induction. Additionally, Western blot analysis revealed alterations in key signaling pathways associated with cell survival and death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name 7-Substituent 5-Substituent N4-Substituent Molecular Formula Key Activity/Properties Source
Target Compound 4-Methoxyphenyl Phenyl N-(1-Phenylethyl) C₂₈H₂₅N₄O Not explicitly reported (inference: kinase/antitumor)
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6) Benzyl - 2-(3,5-Dimethoxyphenyl)ethyl C₂₄H₂₆N₄O₂ Antitumor (83% yield, crystalline solid)
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) H (unsubstituted) H 4-Methoxyphenyl C₁₃H₁₃N₄O Simplified analog; TLC Rf 0.52
(R)-B6 (Kinase Inhibitor) Benzo[d][1,3]dioxol-5-yl - (1-(Vinylsulfonyl)pyrrolidin-2-yl)methyl C₂₂H₂₄N₄O₃S Bmx inhibitor (IC₅₀ = 8.5 nM for JAK1; NSCLC treatment)
5-(4-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9g) Methyl 4-Methoxyphenyl H C₁₄H₁₄N₄O HR-ESMS validated (Calcd: 255.1240)
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Isopropyl Iodo H C₉H₁₁IN₄ Predicted pKa = 4.99; halogenated derivative

Key Observations

A. 7-Substituent Impact

  • Methoxyphenyl vs.
  • Bulky Groups (e.g., B6) : Bulky substituents like benzo[d][1,3]dioxol-5-yl improve selectivity for kinases (e.g., Bmx) by occupying hydrophobic pockets .

B. N4-Substituent Role

  • 1-Phenylethyl vs. Aryl Amines : The N-(1-phenylethyl) group in the target compound introduces stereochemical complexity absent in simpler N4-aryl analogs (e.g., Compound 6 in ). This may enhance binding specificity but reduce solubility .
  • Spirocyclic Amines (e.g., JAK1 Inhibitor) : Compounds like (R)-6c use spirocyclic amines to achieve JAK1 selectivity (48-fold over JAK2), highlighting the importance of 3D conformation .

C. 5-Substituent Effects

  • Phenyl vs. Halogenated Groups : The target compound’s 5-phenyl group contrasts with halogenated derivatives (e.g., 5-iodo in ), which may alter cytotoxicity profiles. Halogens enhance electrophilicity but increase metabolic stability risks .

Physicochemical and Pharmacokinetic Trends

  • Solubility : Methoxy groups (e.g., 4-methoxyphenyl) improve aqueous solubility relative to unsubstituted phenyl or halogenated derivatives .
  • Metabolic Stability : N4-alkyl chains (e.g., 1-phenylethyl) may reduce CYP450-mediated oxidation compared to N4-aryl groups .

Q & A

Basic: What synthetic strategies are optimal for introducing substitutions at the N4 position of pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
The N4 position is typically functionalized via nucleophilic aromatic substitution. A standard protocol involves refluxing 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates with substituted anilines in isopropyl alcohol (iPrOH) under acidic conditions (e.g., HCl) for 10–12 hours . Purification is achieved via column chromatography or recrystallization. For example, N4-(4-methoxyphenyl) derivatives are synthesized with 4-methoxyaniline, yielding >90% purity confirmed by TLC and NMR .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.73 ppm, aromatic protons at δ 6.64–8.18 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd. 375.1816, observed 375.1814) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3100 cm⁻¹, C-O-C at ~1244 cm⁻¹) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Antiproliferative Activity : MTT or SRB assays using cancer cell lines (e.g., IC50 determination) .
  • Tubulin Polymerization Inhibition : Spectrophotometric monitoring of microtubule assembly .
  • Kinase Inhibition : Radiometric or fluorescence-based kinase assays (e.g., VEGF receptor-2) .

Advanced: How do structural modifications at N4 influence biological activity in SAR studies?

Answer:
Substituents at N4 significantly modulate potency and selectivity:

  • Electron-donating groups (e.g., methoxy) : Enhance solubility and antiangiogenic activity by improving hydrogen bonding with kinase targets .
  • Bulky aromatic groups (e.g., biphenyl) : Increase steric hindrance, reducing off-target effects but potentially lowering solubility .
  • Comparative data show N4-(4-methoxyphenyl) derivatives exhibit superior antitumor activity (IC50 < 1 µM) over halogenated analogs .

Advanced: What mechanistic approaches elucidate this compound's antitubulin activity?

Answer:

  • Competitive Binding Assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to assess tubulin binding .
  • Western Blotting : Measure downstream markers like phosphorylated β-catenin or cyclin D1 suppression .
  • Molecular Dynamics Simulations : Model interactions with the colchicine-binding site to predict binding affinity .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in certain lines .
  • Cell Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to evaluate transport efficiency .
  • Target Expression Analysis : Quantify target protein levels (e.g., VEGF-R2, tubulin isoforms) via qPCR or flow cytometry .

Advanced: What methods validate kinase selectivity beyond primary targets?

Answer:

  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test against 100+ kinases .
  • Crystallography : Resolve co-crystal structures with kinases (e.g., Aurora A) to identify binding motifs .
  • Thermal Shift Assays : Measure ΔTm to rank binding affinities across kinase families .

Advanced: How is in vivo efficacy evaluated in preclinical models?

Answer:

  • Xenograft Models : Administer compound (e.g., 25–50 mg/kg, oral or IP) to nude mice with implanted tumors (e.g., HCT-116) .
  • Pharmacodynamic Markers : Monitor tumor VEGF levels via ELISA or immunohistochemistry .
  • PK/PD Modeling : Correlate plasma half-life (e.g., t1/2 = 4–6 hours) with tumor growth inhibition .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : Use hydrochloride or phosphate salts to enhance polarity .
  • Co-Solvent Systems : Employ PEG-400 or cyclodextrins in formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position .

Advanced: How does X-ray crystallography aid in optimizing binding interactions?

Answer:

  • Ligand-Protein Co-Crystallization : Resolve structures with targets (e.g., EGFR T790M mutant) to identify critical hydrogen bonds (e.g., with Met793) .
  • Fragment Replacement : Modify substituents (e.g., cyclopentyl to phenyl) to fill hydrophobic pockets .
  • B-Factor Analysis : Assess residue flexibility to prioritize rigid regions for interaction .

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